molecular formula C14H26N2O2 B14060230 tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate

tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No.: B14060230
M. Wt: 254.37 g/mol
InChI Key: WGSHGJXJKHSKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 7-(methylamino)-2-azaspiro[44]nonane-2-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butyl chloride and a strong base.

    Methylation of the Amino Group: The methylation of the amino group can be achieved using methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-methyl derivatives.

Scientific Research Applications

tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of spirocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness

tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and binding affinity compared to other spirocyclic compounds.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 8-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-7-14(10-16)6-5-11(9-14)15-4/h11,15H,5-10H2,1-4H3

InChI Key

WGSHGJXJKHSKSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(C2)NC

Origin of Product

United States

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